molecular formula C8H8BrFO B15155932 3-Bromo-5-fluoro-4-methylbenzyl alcohol

3-Bromo-5-fluoro-4-methylbenzyl alcohol

Cat. No.: B15155932
M. Wt: 219.05 g/mol
InChI Key: LNZLIOLKEKHZTI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methylbenzyl alcohol typically involves the bromination, fluorination, and methylation of benzyl alcohol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine or fluorine substituents.

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols.

Scientific Research Applications

3-Bromo-5-fluoro-4-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzyl alcohol
  • 5-Fluoro-4-methylbenzyl alcohol
  • 3-Bromo-5-fluorobenzyl alcohol

Uniqueness

3-Bromo-5-fluoro-4-methylbenzyl alcohol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzyl alcohol framework. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-5-fluoro-4-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

LNZLIOLKEKHZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)F

Origin of Product

United States

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